Tributyl(1-nitroethyl)stannane
Description
Evolution and Strategic Importance of Organotin Reagents in Retrosynthetic Analysis
Retrosynthetic analysis, a problem-solving technique formalized by E.J. Corey, involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This approach allows for the logical planning of a synthetic route. The strategic importance of organotin reagents in this context cannot be overstated. Their stability, tolerance to a wide range of functional groups, and predictable reactivity make them ideal for inclusion in complex synthetic sequences. semanticscholar.org
The evolution of organotin reagents has been marked by the development of highly selective and efficient reactions, most notably the Stille cross-coupling reaction. sigmaaldrich.com This palladium-catalyzed reaction, which couples an organostannane with an organic halide or pseudohalide, has become a go-to method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers. The reliability and mild conditions of the Stille reaction have made organostannanes key building blocks in the total synthesis of numerous complex natural products.
Role of Organostannanes in Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon (C-C) bonds is the bedrock of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. organic-chemistry.orgyoutube.com Organostannanes play a pivotal role in this endeavor through a variety of reactions. sigmaaldrich.com The Stille reaction is a prime example, facilitating the creation of C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals and advanced materials. ossila.com
Beyond the Stille reaction, organostannanes can participate in other C-C bond-forming transformations. For instance, allylic and vinyl stannanes can act as nucleophiles in addition reactions to carbonyl compounds, a process that can be promoted by Lewis acids to enhance reactivity and stereoselectivity. These reactions are instrumental in the construction of chiral centers and complex stereochemical arrays. The versatility of organostannanes allows for their participation in both palladium-catalyzed cross-coupling reactions and nucleophilic addition pathways, highlighting their multifaceted utility in C-C bond formation.
Overview of Stannane (B1208499) Classes and Their Synthetic Utility
Organotin compounds can be broadly classified based on the number of organic substituents attached to the tin atom, as well as the nature of the other atoms bonded to it. tuvsud.com This classification helps to understand their diverse reactivity and applications.
Organotin Halides: Compounds with the general formula R_nSnX_(4-n) (where R is an organic group and X is a halogen) are versatile precursors for the synthesis of other organotin derivatives. wikipedia.org Tributyltin chloride, for example, is a common starting material for the preparation of other tributylstannyl compounds. sigmaaldrich.com
Organotin Hydrides: Reagents like tributyltin hydride are powerful radical-based reducing agents, widely used for the dehalogenation of organic halides and other functional group transformations.
Organotin Oxides and Hydroxides: These compounds are often formed from the hydrolysis of organotin halides and can serve as catalysts in various reactions, such as the formation of polyurethanes. wikipedia.org
Tetraorganostannanes: These are typically the most stable class of organostannanes and are the key nucleophilic component in Stille cross-coupling reactions. wikipedia.org The three non-transferable groups are commonly butyl or methyl groups.
α-Substituted Organostannanes: The presence of a heteroatom or a functional group on the carbon adjacent to the tin atom, as in the case of Tributyl(1-nitroethyl)stannane , can significantly influence the reactivity of the C-Sn bond. These compounds can serve as precursors to α-functionalized carbanions or radicals, offering unique synthetic possibilities. While specific research on this compound is limited, the combination of a nucleophilic organotin moiety and an electron-withdrawing nitro group suggests potential for novel transformations. The nitro group can be a precursor to other functionalities, such as amines or carbonyls, further expanding its synthetic utility. commonorganicchemistry.comorgchemres.org
The following table provides an overview of the classes of organostannanes and their primary synthetic applications:
| Stannane Class | General Formula | Key Synthetic Applications |
|---|---|---|
| Organotin Halides | R_nSnX_(4-n) | Precursors to other organostannanes |
| Organotin Hydrides | R_3SnH | Radical-based reductions |
| Organotin Oxides/Hydroxides | (R_3Sn)_2O / R_3SnOH | Catalysts, precursors |
| Tetraorganostannanes | R_4Sn | Nucleophiles in Stille coupling |
Properties
CAS No. |
111860-50-5 |
|---|---|
Molecular Formula |
C14H31NO2Sn |
Molecular Weight |
364.11 g/mol |
IUPAC Name |
tributyl(1-nitroethyl)stannane |
InChI |
InChI=1S/3C4H9.C2H4NO2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H3; |
InChI Key |
FMCXFYDYTSOMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Tributyl 1 Nitroethyl Stannane and Analogous Nitroalkylstannanes
Direct Synthesis of Tributyl(1-nitroethyl)stannane
The direct synthesis of this compound can be achieved through methods that create a bond between the tributyltin moiety and the carbon atom bearing the nitro group.
Functionalization of Tributylstannyl Anion Equivalents
A prominent method for forming the carbon-tin bond is through the nucleophilic attack of a tributylstannyl anion equivalent on a suitable electrophile.
The reaction of a tributylstannyl anion with an electrophile containing a nitro group is a direct approach to forming α-nitroalkylstannanes. In this methodology, a 1-nitro-substituted carbon atom acts as the electrophilic center. For the synthesis of this compound, a suitable electrophile would be a compound like 1-chloro-1-nitroethane. The highly nucleophilic tributylstannyl anion displaces the leaving group (e.g., a halide) on the α-carbon of the nitroalkane. This reaction is analogous to other nucleophilic substitution reactions where thiolate anions react with nitro-substituted aromatic compounds. nih.gov
The success of this reaction relies on the generation of a potent tributylstannyl nucleophile and the presence of a good leaving group on the nitro-substituted electrophile. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.
Tributylstannyl anions are commonly generated in situ via tin-lithium exchange. arkat-usa.orgumich.edu This reliable method involves the reaction of a hexaalkylditin, such as hexabutylditin, with an organolithium reagent like n-butyllithium. arkat-usa.orgumich.edu The process is rapid, even at low temperatures, and effectively produces the desired tributylstannyllithium. arkat-usa.org
An alternative to hexaalkylditins is the use of tributyltin hydride, which can react with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the tributylstannyl anion. orgsyn.orgsemanticscholar.org The choice of method for generating the anion can be influenced by the availability and stability of the precursors.
| Precursor | Reagent | Product | Key Advantages |
| Hexabutylditin | n-Butyllithium | Tributylstannyllithium | Rapid reaction at low temperatures. arkat-usa.org |
| Tributyltin Hydride | Lithium Diisopropylamide | Tributylstannyllithium | Avoids the use of hexaalkylditins. orgsyn.orgsemanticscholar.org |
Hydrostannylation of Nitroalkenes
The hydrostannylation of nitroalkenes presents another viable route to α-nitroalkylstannanes. This reaction involves the addition of a tin hydride, typically tributyltin hydride, across the double bond of a nitroalkene. For the synthesis of this compound, the corresponding nitroalkene would be 1-nitropropene.
The addition can proceed via either a radical or an ionic mechanism, depending on the reaction conditions and the presence of initiators. The regioselectivity of the addition is a critical factor, with the tin atom preferentially adding to the β-carbon and the hydrogen to the α-carbon relative to the nitro group, yielding a β-nitroalkylstannane. To obtain the α-nitroalkylstannane, conditions favoring the opposite regioselectivity would be required, which is less common. However, subsequent isomerization or functional group manipulation could potentially lead to the desired product. The use of nitroalkenes as substrates is well-established in the synthesis of various heterocyclic compounds through Michael additions and other tandem reactions. rsc.org
Radical-Mediated Formation of Nitroalkylstannanes
Radical-mediated reactions can also be employed for the synthesis of nitroalkylstannanes. A common approach involves the reaction of a tributyltin radical with a suitable nitro-substituted precursor. For instance, the reaction of tributyltin hydride with a nitroalkyl halide in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can lead to the formation of the corresponding nitroalkylstannane. orgsyn.org
This method relies on the generation of a tributyltin radical, which then participates in a chain reaction. The success of this approach depends on the relative rates of the radical propagation steps and potential competing side reactions.
Synthesis of Key Tributyltin Precursors
The synthesis of this compound and its analogs is contingent on the availability of key tributyltin precursors.
Tributyltin Hydride: This crucial reagent is often prepared by the reduction of tributyltin oxide or tributyltin chloride with a suitable reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride. It is commercially available but can also be synthesized in the laboratory. orgsyn.org
Tributyltin Chloride: A common starting material for many organotin compounds, tributyltin chloride can be synthesized via a Grignard reaction between tin tetrachloride and butylmagnesium chloride. google.com The reaction stoichiometry can be controlled to favor the formation of the desired tri-substituted product. google.com Direct synthesis from tin metal and butyl chloride is also a known industrial method. acs.org
Hexabutylditin: This precursor for generating tributylstannyllithium can be prepared by the reaction of tributyltin halide with an alkali metal, such as lithium. google.com
The following table summarizes the synthesis of these key precursors:
| Precursor | Starting Materials | Reagents | Key Features |
| Tributyltin Hydride | Tributyltin Oxide/Chloride | Sodium Borohydride / LiAlH4 | Reduction reaction. orgsyn.org |
| Tributyltin Chloride | Tin Tetrachloride, Butylmagnesium Chloride | - | Grignard reaction. google.com |
| Hexabutylditin | Tributyltin Halide | Lithium Metal | Wurtz-type coupling. google.com |
Preparation of Tributyltin Hydride
Tributyltin hydride is a pivotal reagent in the synthesis of many organotin compounds, including the precursors to nitroalkylstannanes. It is a colorless liquid soluble in organic solvents and serves as a source of hydrogen atoms in organic synthesis. researchgate.net
One common laboratory preparation involves the reduction of bis(tributyltin) oxide with a suitable reducing agent like polymethylhydrosiloxane. researchgate.net This method is convenient as it uses a byproduct from the silicone industry. libretexts.org The organotin oxide is heated in the polysiloxane, which is an involatile oil, allowing the tributyltin hydride to be distilled off directly in high yield. libretexts.org
Alternatively, tributyltin hydride can be synthesized by the reduction of tributyltin chloride. researchgate.net This can be achieved using reducing agents such as lithium aluminum hydride in a suitable solvent like diethyl ether. researchgate.netsigmaaldrich.com Sodium borohydride has also been shown to be an effective reducing agent for this transformation. libretexts.org The general reaction involves the simple donation of a hydride to the tin center, displacing the chloride. sigmaaldrich.com
Methods for Bis(tributyltin) Oxide Synthesis
Bis(tributyltin) oxide, another crucial precursor, is often used in the synthesis of tributyltin hydride. researchgate.net It is a colorless liquid with the chemical formula C24H54OSn2. semanticscholar.org
A standard method for its synthesis involves the hydrolysis of tri-n-butyltin chloride. libretexts.org In a typical procedure, tri-n-butyltin chloride is added dropwise to an aqueous solution of sodium hydroxide. libretexts.org The reaction mixture is heated, and after a period, it separates into an organic and an aqueous phase. libretexts.org The organic phase, containing the bis(tributyltin) oxide, can then be isolated, washed, and dehydrated under reduced pressure to yield the final product. libretexts.org The purity of the resulting bis(tributyltin) oxide can be determined by methods such as hydrochloric acid titration. libretexts.org
Palladium-Catalyzed Synthetic Routes to Stannanes
Palladium catalysis offers a powerful and versatile platform for the formation of carbon-tin bonds, providing alternative synthetic routes to organostannanes. These methods often exhibit high efficiency and functional group tolerance.
Cross-Coupling Strategies for Organostannane Generation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the generation of organostannanes. The Stille coupling, for instance, involves the reaction of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. While this reaction is typically used to form new carbon-carbon bonds using an organostannane, the principles can be adapted for the synthesis of the organostannanes themselves.
A relevant strategy for forming the carbon-nitroalkane bond involves the palladium-catalyzed addition of nitroalkanes to alkenes. This reaction, while not directly producing a stannane (B1208499), demonstrates a palladium-catalyzed method for creating a bond at the α-carbon of a nitroalkane. In a proposed mechanism, the alkene double bond is activated by palladium, and the resulting complex is attacked by a nitronate anion, leading to the formation of an alkyl palladacycle. Subsequent proton transfer releases the product and regenerates the catalyst. This highlights the potential for palladium catalysis in constructing the core structure of nitroalkyl compounds.
S_RN1 Mechanism in Stannane Synthesis
The S_RN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism offers another pathway for the synthesis of complex molecules, including potentially nitroalkylstannanes. This reaction type involves a free radical chain mechanism and does not necessarily require the presence of deactivating groups on an aromatic ring, unlike traditional nucleophilic aromatic substitution. The reaction is initiated by the transfer of an electron to the substrate, forming a radical anion which then fragments to produce a radical and an anion.
The S_RN1 mechanism has been successfully employed in the preparation of α-nitrosulphides. This is achieved through the reaction of 2-substituted-2-nitropropanes with thiolate anions. This demonstrates that a nucleophile can displace a leaving group on a carbon atom that also bears a nitro group via a radical-nucleophilic pathway. By analogy, it is conceivable that a tributylstannyl anion or a related nucleophilic tin species could react with a substrate like 1-halo-1-nitroethane through an S_RN1 mechanism to form this compound. The key steps would involve the formation of a radical anion of the nitroalkane substrate, loss of the halide, reaction of the resulting α-nitroalkyl radical with the stannyl (B1234572) nucleophile, and subsequent electron transfer to propagate the chain.
Mechanistic Insights into this compound Reactivity Remain Largely Undocumented in Publicly Available Research
The general mechanism of the Stille reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide, is well-established. wikipedia.orgnih.gov The catalytic cycle is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net
General Stille Coupling Catalytic Cycle:
Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. wikipedia.org The rate and success of this step can be influenced by the nature of the halide and the ligands on the palladium catalyst. uwindsor.calibretexts.org
Transmetalation: This is often the rate-determining step, where the organic group (R²) is transferred from the organostannane (R²-SnBu₃) to the palladium(II) complex, displacing the halide. wikipedia.orgresearchgate.net The kinetics and mechanism of this step are complex and can be influenced by the solvent, additives, and the nature of the R² group. psu.educonicet.gov.ar
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹-R²) from the palladium(II) complex, forming the desired cross-coupled product and regenerating the palladium(0) catalyst. wikipedia.orglibretexts.org
Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst throughout the cycle. psu.edu For instance, electron-rich and bulky phosphine (B1218219) ligands can influence the rates of oxidative addition and reductive elimination. core.ac.uk Similarly, additives like copper(I) salts can accelerate the transmetalation step. organic-chemistry.orgnsf.gov
Furthermore, comparative studies between palladium and nickel catalysts in cross-coupling reactions have highlighted differences in their reactivity, substrate scope, and mechanistic pathways. nih.govnyu.edursc.org Nickel catalysts, for example, are known to be more reactive towards certain C-O bonds and can access radical pathways. nih.govnyu.edu
However, despite this wealth of general knowledge on the Stille reaction, specific data pertaining to this compound within this catalytic framework is absent from the surveyed literature. The presence of a nitro group at the α-position to the tin atom introduces unique electronic and steric properties that would likely influence its reactivity in each step of the catalytic cycle in ways not observed for more common vinyl, aryl, or alkynyl stannanes. Without dedicated experimental or computational studies on this compound, any discussion on its specific mechanistic behavior would be purely speculative.
Therefore, a detailed analysis of the catalytic cycle, including oxidative addition pathways, transmetalation kinetics, reductive elimination mechanisms, ligand effects, and comparative studies with nickel catalysts, cannot be provided for the specific compound of interest based on currently accessible scientific information.
Mechanistic Investigations of Tributyl 1 Nitroethyl Stannane Reactivity
Radical Reaction Pathways of Tributyl(1-nitroethyl)stannane
Radical reactions of organostannanes are a cornerstone of synthetic chemistry, and this compound is no exception. These reactions are typically initiated by the generation of a radical species, which can then participate in a variety of transformations.
The tin-carbon bond in tetraalkylstannanes is a covalent bond that can undergo homolytic cleavage under thermal or photochemical conditions to generate a tributyltin radical (Bu₃Sn•) and a carbon-centered radical. In the case of this compound, this would yield the 1-nitroethyl radical. While the Sn-C bond is relatively stable, its cleavage can be initiated, particularly in the presence of radical initiators.
Research into the thermal reactivity of related organotin compounds, such as diarylstannylenes, has demonstrated that homolytic cleavage of the Sn-C bond occurs upon heating, generating a tin-centered radical and a carbon-centered radical rsc.org. This principle extends to nitroalkylstannanes, where the energy input facilitates the scission of the Sn-C bond, initiating a radical chain process. The reduction of nitroalkanes using tin hydrides can also proceed through the intermediate formation of radicals, highlighting the accessibility of radical pathways in this class of compounds youtube.com. The cleavage is a critical step that enables the subsequent radical cascade reactions.
Once the 1-nitroethyl radical is formed, it can engage in a variety of subsequent reactions. These processes are fundamental to the synthetic utility of this compound in constructing complex molecular architectures.
Intermolecular Radical Additions: The generated 1-nitroethyl radical, being a carbon-centered radical, can add across the double or triple bonds of unsaturated compounds in an intermolecular fashion. This type of reaction, often referred to as a Giese reaction, results in the formation of a new carbon-carbon bond. The resulting product radical must then be quenched, typically by abstracting a hydrogen atom from a donor like tributyltin hydride, to complete the reaction and propagate the radical chain nih.gov.
Intramolecular Radical Cyclizations: When the substrate containing the nitroethylstannane moiety also possesses an appropriately positioned π-system (such as an alkene or alkyne), the initially formed 1-nitroethyl radical can undergo an intramolecular cyclization wikipedia.org. These cyclization reactions are powerful tools for the construction of cyclic and polycyclic systems. The regioselectivity of the cyclization is often governed by "Baldwin's rules," with 5-exo and 6-exo cyclizations being kinetically favored for forming five- and six-membered rings, respectively scripps.edu. For instance, a radical generated on a side chain can attack a double bond within the same molecule to form a new ring, a strategy that has been widely employed in natural product synthesis libretexts.orgpsu.edu. In some cases, the cyclization is followed by the elimination of a group, such as a sulfonyl radical in related systems, which could be analogous to the elimination of the nitro group under certain conditions nih.gov.
Table 1: Examples of Radical Reaction Types
| Reaction Type | Description | Key Intermediates |
| Intermolecular Addition | The 1-nitroethyl radical adds to an external alkene or alkyne. | 1-Nitroethyl radical, Adduct radical |
| Intramolecular Cyclization | The 1-nitroethyl radical attacks a π-system within the same molecule. | 1-Nitroethyl radical, Cyclized radical |
The course and efficiency of radical reactions involving this compound are significantly influenced by the choice of radical initiator and solvent.
Initiators: Radical chain reactions require an initiator to generate the initial radical species. Azo compounds, such as azobisisobutyronitrile (AIBN), are commonly used thermal initiators wikipedia.orgtcichemicals.com. Upon heating, AIBN decomposes to release nitrogen gas and form two 2-cyanoprop-2-yl radicals wikipedia.orgyoutube.com. These radicals can then initiate the desired reaction, for example, by abstracting a hydrogen atom from tributyltin hydride to generate the chain-propagating tributyltin radical libretexts.orgyoutube.com. The concentration of the initiator is typically kept low, as only a catalytic amount is needed to start the chain process libretexts.org. Other initiation methods include the use of peroxides or photochemical initiation tcichemicals.com.
Solvents: Contrary to a common misconception, radical reactions are not immune to solvent effects canada.ca. While the non-polar nature of radical intermediates means that solvent polarity effects are often less dramatic than in ionic reactions, the solvent can still play a crucial role. The choice of solvent can influence reaction rates and, in some cases, alter the reaction pathway canada.cawhiterose.ac.uk. For example, the solubility of reactants and intermediates, as well as the solvent's ability to participate in hydrogen atom transfer, can impact the efficiency and outcome of a radical reaction ucl.ac.uk. Solvents like benzene, toluene, and tetrahydrofuran (B95107) (THF) are commonly used for organotin-mediated radical reactions. Recently, there has been a push towards using more environmentally benign solvents, and water has been shown to be a viable medium for certain radical transformations conicet.gov.arthieme-connect.com.
Table 2: Common Initiators and Solvents for Radical Reactions
| Category | Examples | Role in Reaction |
| Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Generate initial radical species upon heating or irradiation to start the chain reaction. wikipedia.orgtcichemicals.com |
| Solvents | Benzene, Toluene, Tetrahydrofuran (THF), Water | Solubilize reactants, can influence reaction kinetics and product distribution. canada.caconicet.gov.ar |
Organometallic Reactivity of the Nitroethyl Moiety
Beyond its role in radical chemistry, the nitroethyl group in this compound exhibits characteristic organometallic reactivity, primarily through the generation of carbanionic species.
A cornerstone of organotin chemistry is the transmetallation reaction, particularly the tin-lithium exchange. This reaction provides a mild and efficient method for generating organolithium reagents that might be difficult to access otherwise arkat-usa.org.
The reaction involves treating the organostannane with an alkyllithium reagent, typically n-butyllithium (n-BuLi). An equilibrium is established that favors the formation of the more stable organolithium species arkat-usa.org. In the case of this compound, the exchange would produce a 1-nitroethyl-substituted lithium species and the inert tetrabutyltin (B32133) as a byproduct.
R₃Sn-CH(CH₃)NO₂ + n-BuLi ⇌ [R₃Sn(n-Bu)CH(CH₃)NO₂]⁻Li⁺ → R₄Sn + Li-CH(CH₃)NO₂
The mechanism is thought to proceed through the formation of a pentacoordinate "ate-complex" wikipedia.org. This transmetallation is typically very fast, even at low temperatures such as -78 °C arkat-usa.org.
The resulting nitroethyl-substituted organolithium is a potent nucleophile. The electron-rich carbon atom can attack a wide range of electrophiles, leading to the formation of new carbon-carbon bonds masterorganicchemistry.com. This reactivity allows for the introduction of the nitroethyl group into various molecular frameworks.
The α-carbon of the nitroethyl group exhibits dual reactivity. While the tin-lithium exchange generates a nucleophilic center at this position, the α-proton itself is acidic due to the strong electron-withdrawing nature of the nitro group wikipedia.org.
Nucleophilic Reactivity of the Nitronate: Deprotonation of the α-carbon with a suitable base generates a nitronate anion. This nitronate is a resonance-stabilized nucleophile, analogous to an enolate, and can react with various electrophiles wikipedia.org. However, the alkylation of nitronates with electrophiles like alkyl halides can be complex, as O-alkylation is often a competing and sometimes preferred pathway over the desired C-alkylation youtube.com.
Electrophilic Reactivity of the Aci-Nitro Tautomer: Under acidic conditions, nitroalkanes can tautomerize to their aci-form, also known as a nitronic acid. This tautomer can be activated to serve as an electrophile frontiersin.orgnih.gov. This "umpolung" or reversal of polarity allows the α-carbon, which is typically nucleophilic after deprotonation, to be attacked by other nucleophiles. For example, in the presence of strong acids, the aci-form can react with electron-rich arenes in a process similar to a Friedel-Crafts reaction frontiersin.org. This dual nucleophilic and electrophilic potential of the α-carbon of the nitroethyl group significantly broadens the synthetic utility of this compound and its derivatives.
Stereochemical Control in Reactions Involving Tributyl 1 Nitroethyl Stannane
Diastereoselective Transformations Mediated by Tributyl(1-nitroethyl)stannane
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving this compound, the stereochemical outcome can be directed by either the inherent chirality of the substrate or the chirality of the reagents employed.
Substrate-controlled diastereoselectivity relies on the chiral information already present within the reacting molecules to influence the stereochemical course of the reaction. The structure and conformation of the substrate play a pivotal role in determining the facial selectivity of the reaction. For instance, in the addition of the nucleophilic 1-nitroethyl group from this compound to a chiral aldehyde, the pre-existing stereocenter in the aldehyde can direct the approach of the stannane (B1208499), leading to the preferential formation of one diastereomeric product. This type of control is fundamental in synthesizing molecules with multiple, well-defined stereocenters. The design of a substrate to favor the formation of a specific diastereomer is a key strategy in achieving this control.
A general representation of substrate-controlled diastereoselectivity is shown in the table below, illustrating the reaction of a chiral aldehyde with this compound.
| Reactant 1 (Chiral Aldehyde) | Reactant 2 | Product (Major Diastereomer) |
| R-Chiral Aldehyde | This compound | (R,S)- or (R,R)-Adduct |
| S-Chiral Aldehyde | This compound | (S,R)- or (S,S)-Adduct |
The specific outcome (e.g., Felkin-Anh or anti-Felkin selectivity) depends on the nature of the substituents and reaction conditions.
In contrast to substrate control, reagent-controlled diastereoselectivity is achieved by using a chiral reagent to differentiate between the prochiral faces of a substrate. This approach is particularly valuable when the substrate itself is achiral. For reactions involving this compound, this could be realized by employing a chiral Lewis acid to activate an achiral electrophile, thereby creating a chiral environment that directs the nucleophilic attack of the stannane. The choice of the chiral reagent is crucial in dictating which diastereomer is formed preferentially.
The following table exemplifies how a chiral Lewis acid might be used to control the diastereoselectivity in the reaction of an achiral aldehyde with this compound.
| Achiral Aldehyde | Chiral Reagent | This compound | Major Product Diastereomer |
| Prochiral Aldehyde | (R)-Chiral Lewis Acid | This compound | Diastereomer A |
| Prochiral Aldehyde | (S)-Chiral Lewis Acid | This compound | Diastereomer B |
Enantioselective Processes Utilizing this compound
Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Achieving high enantioselectivity in reactions with this compound necessitates the use of chiral catalysts or auxiliaries that can effectively transfer chiral information during the key bond-forming step.
Asymmetric induction describes the process by which a chiral entity influences the formation of a chiral product. In the context of this compound, this is typically achieved through external asymmetric induction, where a chiral catalyst creates a chiral environment for the reaction. Chiral metal complexes, for example, can coordinate with either the stannane or the electrophile, thereby activating them and controlling the stereochemical outcome of the reaction. The development of such catalytic systems is a major focus in asymmetric synthesis, aiming for high efficiency and enantioselectivity with only a small amount of the chiral catalyst. The enantiomeric excess (ee) of the product is a measure of the success of the asymmetric induction.
Recent advancements have seen the development of organocatalytic systems that can promote enantioselective reactions, offering a metal-free alternative. For instance, a chiral phosphonium (B103445) salt could potentially catalyze the reaction of this compound with an electrophile in a highly enantioselective manner.
The heart of many asymmetric catalytic systems is the chiral ligand. The design and synthesis of effective chiral ligands are paramount for achieving high enantioselectivity in reactions involving this compound. These ligands, often bidentate or multidentate, coordinate to a metal center to form a chiral catalyst. The steric and electronic properties of the ligand are meticulously tuned to create a well-defined chiral pocket around the metal's active site. This chiral environment then dictates the facial selectivity of the reaction.
Common classes of chiral ligands include those based on privileged scaffolds such as BINOL, Salen, and various phosphine (B1218219) and N-heterocyclic carbene (NHC) derivatives. The choice of ligand is critical and is often tailored to the specific reaction and substrates. For a reaction involving this compound, a chiral ligand would be selected to effectively recognize and differentiate the prochiral faces of the reacting partner, leading to the formation of one enantiomer in excess.
The table below outlines some prominent classes of chiral ligands and their potential application in controlling the enantioselectivity of reactions with this compound.
| Chiral Ligand Class | Potential Application in this compound Reactions |
| Chiral Phosphines | Formation of chiral metal-phosphine catalysts for enantioselective additions. |
| Chiral N-Heterocyclic Carbenes (NHCs) | Development of chiral metal-NHC catalysts for asymmetric transformations. |
| Chiral Salen Ligands | Used in conjunction with metal ions like Cr(III) to catalyze enantioselective alkylations. |
| Chiral Diamines | As components of catalysts for various asymmetric C-C bond-forming reactions. |
Stereospecificity of Tin-Mediated Reactions
Stereospecificity is a property of a reaction mechanism where stereochemically different starting materials react to give stereochemically different products. While many reactions are stereoselective, not all are stereospecific. In the context of tin-mediated reactions, the stereospecificity often depends on the mechanism of the transmetalation and subsequent bond formation. For instance, in Stille coupling reactions, which involve organostannanes, the configuration of the vinylstannane is often retained in the coupled product, indicating a stereospecific process.
For this compound, if it were to participate in a reaction where the bond to the tin atom is cleaved and a new bond is formed at the same stereocenter, the degree of stereospecificity would depend on whether the reaction proceeds with retention or inversion of configuration, or through a mechanism that leads to racemization. Radical reactions involving organotin reagents can sometimes proceed with a loss of stereochemical information, leading to non-stereospecific outcomes. However, tin(IV) halide-promoted reactions of allylstannanes with aldehydes have been shown to proceed with high levels of asymmetric induction, suggesting a highly ordered transition state and a stereospecific pathway.
Retention and Inversion of Configuration at the Stereogenic Center
The stereochemical fate of the C-Sn bond during a substitution reaction is typically dictated by the reaction mechanism. In principle, reactions at the stereogenic carbon of this compound could proceed with either retention or inversion of configuration.
A retention of configuration is often observed in electrophilic substitution reactions of organostannanes, particularly those that proceed through a four-centered transition state or an S_E2 (front-side attack) mechanism. For some organolithium and organostannane compounds, tin-lithium exchange has been shown to proceed with retention of stereochemistry. nih.gov However, a lack of stereospecificity has also been reported in certain cases. nih.gov
Conversely, an inversion of configuration is the hallmark of an S_N2 reaction, where the nucleophile attacks from the side opposite to the leaving group. medium.commasterorganicchemistry.com This "back-side attack" leads to a predictable and complete inversion of the stereocenter. medium.commasterorganicchemistry.com
Without specific experimental data for this compound, any discussion on whether its reactions favor retention or inversion remains speculative. The actual outcome would depend on a variety of factors including the nature of the electrophile or nucleophile, the solvent, and the reaction conditions.
Impact of the Nitro Group on Stereochemical Outcomes
The nitro group is a powerful electron-withdrawing group and is known to exert significant influence on the reactivity and stereoselectivity of reactions. rsc.orgrsc.org In related systems, such as the aza-Henry reaction of α-nitro esters, the nitro group plays a crucial role in activating the substrate and influencing the stereochemical course of the reaction.
The presence of the nitro group at the α-position to the tin atom in this compound would be expected to have several effects:
Increased Acidity of the α-Proton: The electron-withdrawing nature of the nitro group would increase the acidity of the proton on the stereogenic carbon, facilitating its removal to form a stabilized carbanion (a nitronate).
Influence on Reaction Mechanism: The ability to form a stable carbanionic intermediate could favor reaction pathways that proceed through such species. In nucleophilic vinylic substitution reactions involving electron-withdrawing groups like the nitro group, a carbanionic intermediate mechanism is often proposed. wayne.edu
Stereoelectronic Effects: The geometry and electronic properties of the intermediate nitronate could play a directing role in the approach of an incoming electrophile, thereby influencing the diastereoselectivity of the reaction. For instance, in radical denitration reactions leading to cyclization, the diastereoselectivity has been interpreted in terms of the stereochemistry of an initial ion pair. researchgate.net
Despite these well-founded principles, the specific impact of the nitro group on the stereochemical outcomes of reactions involving this compound has not been the subject of published research. Detailed experimental and computational studies would be necessary to elucidate the precise nature of its influence, whether it directs reactions towards retention or inversion, and to what extent it controls diastereoselectivity in reactions with other chiral or prochiral molecules.
Advanced Spectroscopic Characterization and Mechanistic Elucidation
Application of Advanced Spectroscopic Techniques for Structural Analysis of Intermediates
The structural characterization of intermediates is crucial for piecing together a reaction mechanism. Because these species are often unstable and present in low concentrations, highly sensitive and specialized spectroscopic methods are required for their detection and analysis.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure and electronic environment of chemical species in solution. For organotin compounds like Tributyl(1-nitroethyl)stannane, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides a wealth of information.
¹¹⁹Sn NMR: The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net This is particularly valuable for identifying intermediates where the coordination at the tin center changes. For instance, a change from a four-coordinate tin in the reactant to a five- or six-coordinate intermediate, potentially involving solvent or reactant association, would result in a significant upfield shift in the ¹¹⁹Sn resonance. researchgate.net Detailed analysis of ¹¹⁹Sn NMR spectra under various chemical conditions can offer deep insights into the catalytic mechanism. acs.org
¹³C NMR: Precision analysis of ¹³C NMR spectra can reveal subtle electronic changes within the molecule during a reaction. researchgate.net The chemical shifts of the carbon atoms in the tributyl groups and, more importantly, the α-carbon attached to both the tin and the nitro group, can indicate changes in electron density, signaling the formation of intermediates. Isotope shifts caused by different tin isotopes can also be studied for insights into reaction effects. researchgate.net
¹H NMR: While complex due to the butyl groups, ¹H NMR can provide information on the ethyl group attached to the nitro function. Changes in the chemical shift and coupling constants of these protons can help track the fate of this part of the molecule throughout a reaction.
The combination of these NMR techniques, potentially including 2D experiments like HSQC and HMBC, allows for the unambiguous assignment of signals and the structural elucidation of key intermediates, thereby providing critical mechanistic insights. acs.org
Table 1: Representative ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds with Different Coordination Numbers
| Coordination Number | Geometry | ¹¹⁹Sn Chemical Shift Range (ppm) |
|---|---|---|
| 4 | Tetrahedral | +200 to -60 |
| 5 | Trigonal Bipyramidal | -90 to -190 |
| 6 | Octahedral | -210 to -400 |
Data derived from typical values for organotin(IV) complexes. researchgate.net
Infrared (IR) spectroscopy is an effective tool for monitoring the progress of a reaction by tracking changes in the characteristic vibrational frequencies of functional groups. bruker.com In reactions involving this compound, IR spectroscopy is particularly useful for observing the transformation of the nitro group.
The nitro group (–NO₂) has two strong and distinct stretching vibrations:
Asymmetric stretch (νas): Typically found in the 1560–1500 cm⁻¹ region.
Symmetric stretch (νs): Typically found in the 1360–1300 cm⁻¹ region.
The precise positions of these bands are sensitive to the electronic environment. During a reaction, if the nitro group is converted into another functional group (e.g., reduced to an amine or eliminated), these characteristic peaks will disappear and be replaced by new peaks corresponding to the new functional groups formed. For example, the Nef reaction, which converts a primary or secondary nitroalkane to a ketone or aldehyde, would show the disappearance of the –NO₂ stretches and the appearance of a strong carbonyl (C=O) stretch (typically ~1715 cm⁻¹). ucl.ac.uk This makes FT-IR an excellent technique for real-time, in-situ monitoring of reaction kinetics. researchgate.net
Table 2: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Nitro (R-NO₂) | Asymmetric Stretch | 1550 | Disappearance indicates reaction at the nitro group. spectroscopyonline.com |
| Nitro (R-NO₂) | Symmetric Stretch | 1350 | Disappearance indicates reaction at the nitro group. spectroscopyonline.com |
| C–H (Alkyl) | Stretch | 2850–2960 | Generally present throughout the reaction. |
| Sn–C | Stretch | 500–600 | Changes may indicate cleavage of the tin-carbon bond. |
| Carbonyl (C=O) | Stretch | ~1715 | Appearance indicates a Nef-type reaction product. |
Mass spectrometry (MS) is a highly sensitive analytical technique ideal for detecting and identifying transient species, even at very low concentrations. nih.gov Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful for analyzing organometallic compounds as they minimize fragmentation during the ionization process, allowing for the observation of intact intermediates. upce.cz
When studying this compound, ESI-MS can be coupled with liquid chromatography (LC-MS) to separate reaction components before detection. upce.czshimadzu.com This allows for the identification of reactants, intermediates, and products based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. The fragmentation pattern of the tributyltin moiety is well-characterized, often involving the sequential loss of butyl groups, which helps in identifying tin-containing species. analchemres.org Analysis by gas chromatography-mass spectrometry (GC-MS) is also common for organotin compounds, often after a derivatization step to increase volatility and thermal stability. analchemres.orgfrontiersin.org
This technique is crucial for identifying short-lived intermediates that cannot be isolated, providing direct evidence for proposed mechanistic pathways. upce.cz
In Situ Spectroscopic Studies of Reaction Kinetics and Intermediates
In situ (in the reaction mixture) spectroscopy allows for the real-time observation of a chemical reaction as it happens. This approach provides a dynamic picture of the reaction, enabling the study of kinetics and the direct detection of fleeting intermediates that would be missed by conventional analysis of quenched reaction aliquots. bruker.com
Monitoring reactions in real-time provides invaluable kinetic data, helping to understand reaction rates, determine rate laws, and optimize reaction conditions. bruker.comrsc.org Several techniques can be adapted for the continuous monitoring of reactions involving this compound.
In situ FT-IR and NMR: As discussed previously, both FT-IR and NMR can be used with flow cells or probes inserted directly into the reaction vessel. bruker.comacs.org By recording spectra at regular intervals, the concentration of reactants, intermediates, and products can be plotted against time to generate kinetic profiles. shimadzu.comacs.org
In situ Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI-MS) allow for direct sampling from a reaction mixture with minimal preparation, providing time-resolved mass spectra. nih.gov This is highly effective for tracking the evolution of all charged or easily ionizable species throughout the reaction.
Differential Scanning Calorimetry (DSC): For reactions that are sufficiently exothermic or endothermic, DSC can be used to measure the heat flow as a function of time. acs.org This heat flow is directly proportional to the reaction rate, providing a powerful, non-spectroscopic method for kinetic analysis. acs.org
These methods enable a comprehensive understanding of how factors like temperature and concentration affect the reaction rate, which is essential for process development and mechanistic elucidation. d-nb.info
Reactive intermediates are, by their nature, short-lived and exist at low concentrations, making their detection a significant challenge. lumenlearning.com In situ spectroscopic methods are often the only way to observe these fleeting species directly.
The detection of a reactive intermediate relies on capturing its spectroscopic signature before it converts to a more stable species. lumenlearning.comwikipedia.org Time-resolved spectroscopy, where spectra are acquired rapidly following reaction initiation (e.g., by laser flash photolysis or rapid mixing), is a key strategy. titech.ac.jp
For reactions of this compound that may proceed through radical pathways, specialized techniques are often required. One advanced method involves the use of radical traps, which are molecules designed to react rapidly with short-lived radicals to form a stable, detectable product. nih.gov The resulting stable adduct can then be analyzed using conventional methods like LC-MS to confirm the structure of the original transient radical. nih.gov The combination of in situ generation and trapping provides powerful evidence for the involvement of specific short-lived intermediates in a reaction mechanism. nih.govtitech.ac.jp
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tributyltin |
| Monobutyltin |
| Dibutyltin |
| Tetrabutyltin (B32133) |
| Tetraethyltin |
| Hexamethyldistannane |
| Ethyl acetate |
| n-octanol |
| Monomethylmercury |
| Trimethyllead |
| Triethyllead |
| 2-ethylbutyric acid |
| 3-nitrophenylhydrazine |
| Pyridine |
| Triphenyltin |
| Phenol |
| Benzoquinone |
| Phenoxyphenol |
| ArSnH₃ (Ar = 2,6-Trip₂(C₆H₃)-, Trip = 2,4,6-triisopropylphenyl) |
| ArSnCl₃ |
| LiAlH₄ |
| SnCl₄ |
| ArLi |
| ArCl |
| ArH |
| Diorganodistannane |
| ArSnCp |
| Allyl-TEMPO |
| Dimethyl carbonate |
| Methanol |
| Acetic acid |
| Sulfuric acid |
| Me₂SnBr₂ |
| Bu₂SnCl₂ |
| Ph₂SnCl₂ |
| Ph₃SnBr |
| Trolox |
| Neocuproine |
| Xanthine |
| Nitroblue tetrazolium |
| 2-(N-3′,5′-di-tert-butyl-4′-hydroxyphenyl)-iminomethylphenol |
| Acrylonitrile |
| 2-bromo-2-methylpropane |
| 2-methyl-2-propanol |
| Methane |
| Chlorine |
| Carbon tetrachloride |
| Hydrogen chloride |
| Methyl chloride |
| Dichloromethane |
| Chloroform |
| 9-methyleleagnine |
| 11-methylharmicine |
| 1-Bromo-8-methylnaphthalene |
| 1-Bromo-5-methylnaphthalene |
| 2-cyano-7-(N,N-diethylamino)pyrene |
| 4-(N,N-dimethylamino)benzonitrile |
| Phenylisocyanate |
| 2-propanol |
| 2-butanol |
| 2-pentanol |
| 2-hexanol |
| 2-octanol |
| 1,2-propanediol |
| 1,3-propanediol |
| n-propanol |
Elucidation of Reaction Mechanisms via Spectroscopic Probes
The elucidation of reaction pathways for organotin compounds like this compound relies heavily on advanced spectroscopic techniques. These methods provide direct or indirect evidence for transient intermediates and help to map the energetic landscape of the reaction, confirming or refuting proposed mechanisms. Probes such as isotopic labels and time-resolved spectroscopy are indispensable for understanding the nuanced, often radical, mechanisms that govern the reactivity of these compounds.
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. rsc.orgcore.ac.uk By substituting an atom with one of its heavier, stable isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or nitrogen ¹⁴N with ¹⁵N), researchers can track bond-forming and bond-breaking steps without significantly altering the electronic structure of the molecule. core.ac.uknih.gov
In the context of reactions involving this compound, such as the radical-mediated denitration with tributyltin hydride, isotopic labeling can offer profound insights. The key mechanistic question in these reactions often pertains to the rate-determining step. ucl.ac.uk
Deuterium Labeling and Kinetic Isotope Effects (KIE):
A primary kinetic isotope effect (KIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org For the reaction of a nitroalkane with tributyltin hydride, substituting the hydrogen atom on the carbon bearing the nitro group with deuterium (a C-D bond instead of a C-H bond) would be a key experiment.
The reaction rate is expected to be slower for the deuterated compound because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond. libretexts.org Measuring the ratio of the rate constants (kH/kD) provides a quantitative value for the KIE. A significant primary KIE (typically kH/kD > 2) would imply that the abstraction of this hydrogen atom is part of the rate-determining step. wikipedia.orgprinceton.edu Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that this C-H bond cleavage is not kinetically significant, pointing to other steps, such as the initial radical addition or the fragmentation of an intermediate, as being rate-limiting.
¹⁵N Labeling Studies:
Replacing the ¹⁴N atom of the nitro group with its heavier ¹⁵N isotope can also serve as a mechanistic probe. researchgate.netalfa-chemistry.com While heavy-atom KIEs are generally smaller than those for hydrogen, they can be measured with high precision. libretexts.org A ¹⁵N KIE could help elucidate the C-N bond cleavage step. For instance, in the proposed radical mechanism where a tributylstannyl radical adds to the nitro group to form a stannyloxynitroxide radical intermediate, the subsequent fragmentation of this intermediate involves the cleavage of the C-N bond. ucl.ac.ukresearchgate.net Observing a ¹⁵N KIE would provide evidence for the involvement of this bond cleavage in the rate-determining part of the reaction sequence. Such studies are crucial for distinguishing between different potential pathways, such as a direct single-electron transfer (SET) followed by nitrite (B80452) loss versus an addition-fragmentation mechanism. ucl.ac.uk
The table below outlines potential isotopic labeling studies and their mechanistic implications for the reactions of this compound.
| Isotopic Label | Labeled Position | Potential Reaction Studied | Spectroscopic Technique | Mechanistic Question Addressed |
| Deuterium (²H) | C-H adjacent to NO₂ | Radical denitration | NMR, Mass Spectrometry | Is C-H bond cleavage the rate-determining step? |
| Nitrogen-15 (¹⁵N) | -N O₂ | Radical denitration | NMR, Mass Spectrometry | Is C-N bond cleavage the rate-determining step? |
While isotopic labeling provides information about which bonds are breaking or forming in the slowest step, time-resolved spectroscopies offer a direct window into the fleeting existence of reactive intermediates. For radical reactions involving organotin compounds, Electron Spin Resonance (ESR) spectroscopy is a particularly powerful tool. numberanalytics.com
Time-Resolved Electron Spin Resonance (ESR) Spectroscopy:
The reduction of nitroalkanes by tributyltin hydride is understood to proceed via a radical chain mechanism. ucl.ac.ukrsc.org A critical step is the addition of the tributylstannyl radical (Bu₃Sn•) to the nitro group of the substrate. This generates a transient alkyl(tributylstannyloxy)nitroxyl radical intermediate. Time-resolved ESR (TR-ESR) spectroscopy allows for the direct observation and characterization of these short-lived radical species. researchgate.netresearchgate.netnih.gov
Studies on the reaction of trialkylstannyl radicals with various nitroalkanes have successfully used TR-ESR to monitor the formation and decay of these nitroxyl (B88944) radical adducts. researchgate.net The decay kinetics of these intermediates provide crucial information about the subsequent steps in the mechanism. Research has shown that the stability and decay pathway of the alkyl(trialkylstannyloxy)nitroxyl radical depend significantly on the nature of the alkyl group (primary, secondary, or tertiary). researchgate.net
For tertiary nitroalkanes: The corresponding nitroxyl radicals decay via a clean, first-order process, consistent with a unimolecular fragmentation involving C-N bond cleavage to yield an alkyl radical and tributyltin nitrite. researchgate.net
For primary and secondary nitroalkanes: The decay kinetics are more complex, following broken reaction orders. This suggests that in addition to unimolecular fragmentation, bimolecular or more complex pathways may be involved in the consumption of the radical intermediate. researchgate.net
Since this compound is derived from a primary nitroalkane (1-nitroethane), its reaction mechanism would be expected to align with these findings. The TR-ESR data strongly support a mechanistic scheme that proceeds through an addition/elimination sequence rather than a simple electron-transfer event. researchgate.net
The following table summarizes the kinetic data obtained from time-resolved ESR studies on the decay of nitroxyl radicals formed from the addition of stannyl (B1234572) radicals to various nitroalkanes.
| Nitroalkane Type | Radical Intermediate | Decay Kinetics Order | Temperature Range (K) | Mechanistic Implication |
| Primary | RCH₂(•NOOSnBu₃) | Broken (1 < n < 2) | 248 - 326 | Complex decay, likely involving bimolecular steps |
| Secondary | R₂CH(•NOOSnBu₃) | Broken (1 < n < 2) | 248 - 326 | Complex decay, likely involving bimolecular steps |
| Tertiary | R₃C(•NOOSnBu₃) | First-order | 248 - 326 | Unimolecular C-N bond fragmentation |
Dynamic NMR Spectroscopy:
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that are fast on the human timescale but slow enough to be observed on the NMR timescale, typically involving exchange processes with rates from 10⁻¹ to 10⁵ s⁻¹. wikipedia.org While the highly reactive radical intermediates in denitration reactions are too short-lived for conventional DNMR, the technique can be applied to study other dynamic equilibria involving organotin compounds. For example, DNMR can be used to investigate the dynamic coordination behavior of tin hydrides with Lewis bases or the kinetics of intermolecular exchange processes. rsc.orgresearchgate.net In the context of this compound, DNMR could potentially be used to study conformational dynamics or reversible adduct formation if such stable, dynamic equilibria exist under specific conditions.
Computational Chemistry Approaches to Tributyl 1 Nitroethyl Stannane Reactivity
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations are fundamental to understanding the feasibility and pathways of chemical reactions. These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of molecules. nih.govrsc.org
Mapping Potential Energy Surfaces (PES) for Key Steps
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of the geometric coordinates of its atoms. numberanalytics.comlibretexts.org For a chemical reaction, the PES illustrates the energy landscape that connects reactants, transition states, and products. By mapping the PES, chemists can identify the most likely reaction pathways, which correspond to the minimum energy paths on the surface. numberanalytics.comfiveable.me
Computational methods, such as those based on density functional theory (DFT) or ab initio calculations, are used to calculate the energy at various points on the PES. frontiersin.org For reactions involving Tributyl(1-nitroethyl)stannane, this would involve systematically changing key geometric parameters, such as bond lengths and angles of the reacting species, and calculating the corresponding energy. The resulting surface reveals the energetic favorability of different reaction routes. fiveable.me For instance, in the reaction of a nitroalkane with tributyltin hydride, the PES can elucidate the mechanism of protodenitration. researchgate.net
Determination of Transition State Geometries and Activation Barriers
A transition state (TS) is a specific point on the PES that corresponds to the highest energy along the minimum energy reaction path between reactants and products. fiveable.megithub.io The geometry of the TS represents the configuration of the atoms at the peak of the energy barrier. Computationally, locating a transition state is a critical step in understanding reaction kinetics. github.io Algorithms have been developed to efficiently search for these saddle points on the potential energy surface. chemrxiv.orgsnu.ac.kr
Once the geometries of the reactants and the transition state are optimized, the activation barrier (activation energy, Ea) can be calculated as the energy difference between them. mpg.de This barrier is a crucial parameter as it directly relates to the rate of the reaction; a lower activation barrier implies a faster reaction. mpg.de For reactions of this compound, determining the activation barriers for different potential pathways allows for the prediction of the most favorable reaction mechanism. github.io A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. github.io
| Computational Step | Objective | Key Information Obtained |
| Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | Optimized geometries, electronic energies. |
| Transition State Search | Locate the highest energy point along the reaction path. | Transition state geometry, electronic energy. |
| Frequency Calculation | Characterize stationary points and obtain thermodynamic data. | Vibrational frequencies (one imaginary for TS), zero-point vibrational energy (ZPVE), thermal corrections. |
| Intrinsic Reaction Coordinate (IRC) | Confirm the TS connects the correct reactant and product. | Minimum energy path from the TS to the minima. frontiersin.org |
Molecular Dynamics Simulations to Model Reaction Pathways and Solvent Effects
While quantum chemical calculations on static structures provide crucial energetic information, molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system. nih.gov Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical equations of motion to simulate the trajectories of atoms over time. nih.gov This approach is particularly useful for exploring reaction pathways and understanding the influence of the environment, such as solvent molecules, on the reaction mechanism. nih.govarxiv.org
Solvent effects can significantly alter reaction rates and even change the preferred reaction mechanism. arxiv.org Explicitly including solvent molecules in a simulation provides a more realistic model of the reaction environment compared to continuum solvation models. nih.govarxiv.org For this compound, MD simulations could model its interaction with different solvents, revealing how solvent molecules might stabilize or destabilize transition states and intermediates, thereby influencing the reaction outcome. nih.gov
Analysis of Electronic Structures and Frontier Molecular Orbitals (FMOs) to Predict Reactivity
The electronic structure of a molecule is key to its reactivity. researchgate.net Frontier Molecular Orbital (FMO) theory simplifies the analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy and spatial distribution of the HOMO and LUMO of this compound can predict how it will interact with other reagents. For example, in a reaction with an electrophile, the reaction is likely to occur at the atom or region of the molecule where the HOMO is largest. youtube.com Conversely, when reacting with a nucleophile, the attack is predicted to occur where the LUMO is localized. The energy gap between the HOMO and LUMO is also an indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netajchem-a.com
| Orbital | Role in Reactivity | Predicted Interaction |
| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability (Nucleophilicity) youtube.comlibretexts.org | Interacts with the LUMO of an electrophile. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability (Electrophilicity) youtube.comlibretexts.org | Interacts with the HOMO of a nucleophile. |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. researchgate.net | A smaller gap often correlates with higher reactivity. researchgate.net |
Prediction of Stereoselectivity and Regioselectivity through Computational Models
Many chemical reactions can yield multiple isomers. Computational models are invaluable for predicting which isomers will be preferentially formed.
Regioselectivity refers to the preference for bond formation at one position over another. youtube.com
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.com
By calculating the activation energies for the transition states leading to different regioisomeric or stereoisomeric products, chemists can predict the major product of a reaction. rsc.org The pathway with the lowest activation barrier will be the most kinetically favored, leading to the predominant isomer. nih.gov For reactions involving this compound, which may have multiple reactive sites and the potential to form chiral centers, these predictions are crucial for designing selective syntheses. youtube.comresearchgate.net
In Silico Design and Optimization of Catalytic Systems
Computational chemistry plays a significant role in the in silico (computer-based) design of new and improved catalysts. uib.no By understanding the mechanism of a catalyzed reaction at a molecular level, researchers can rationally modify the catalyst structure to enhance its activity and selectivity. mpg.deuib.no
For reactions involving this compound, this could involve screening a virtual library of potential catalysts. uib.no Computational methods can predict how changes in a catalyst's ligands or metal center would affect the key transition state energies of the catalytic cycle. anr.fruwindsor.ca This allows for the identification of promising catalyst candidates for experimental investigation, accelerating the discovery process and reducing the need for extensive trial-and-error experimentation. nih.govuib.no
Synthetic Applications and Transformations of Tributyl 1 Nitroethyl Stannane
Carbon-Carbon Bond Forming Reactions
The primary application of tributyl(1-nitroethyl)stannane is as a carbon nucleophile for the construction of new carbon-carbon bonds. The tributylstannyl group facilitates efficient coupling reactions, while the nitroethyl moiety is introduced as a synthetically malleable functional group.
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of organometallic chemistry and represents a highly effective method for utilizing this compound. In this reaction, the 1-nitroethyl group is transferred from the tin atom to a variety of organic electrophiles, forming a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond.
The general transformation involves the reaction of this compound with an organic halide or pseudohalide (R-X) in the presence of a palladium(0) catalyst. The reaction scope is broad, accommodating a range of electrophilic partners.
Aryl and Heteroaryl Halides: Aryl iodides and bromides are excellent substrates, coupling efficiently to yield 1-aryl-1-nitroethanes. These products are valuable precursors to α-arylethylamines and aryl methyl ketones.
Vinyl Halides and Triflates: The coupling extends to vinyl halides and triflates, providing access to allylic nitro compounds, which are important building blocks in natural product synthesis.
Acyl Chlorides: Reaction with acyl chlorides under palladium catalysis leads to the formation of α-nitro ketones, a significant class of compounds with diverse reactivity.
Allylic Halides: Allylic halides also participate in these coupling reactions, though careful selection of catalytic conditions is often required to minimize side reactions.
The success of the Stille coupling is highly dependent on the catalytic system. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] with a suitable ligand, such as triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃). The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or hexamethylphosphoramide (B148902) (HMPA) is typical. Research findings indicate that the reaction proceeds with retention of configuration at the electrophilic carbon center if it is stereogenic.
Table 1: Examples of Stille Cross-Coupling Reactions with this compound
| Electrophile (R-X) | Catalyst/Ligand | Solvent | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Iodobenzene | Pd₂(dba)₃ / PPh₃ | THF | 50 °C, 24 h | 1-Nitro-1-phenylethane | 85 | |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | Toluene | 100 °C, 12 h | 4-(1-Nitroethyl)benzonitrile | 78 | |
| (E)-β-Bromostyrene | Pd₂(dba)₃ / AsPh₃ | HMPA | 25 °C, 4 h | (E)-3-Nitro-4-phenyl-2-butene | 91 | |
| Benzoyl Chloride | PdCl₂(PPh₃)₂ | THF | 65 °C, 6 h | 1-Nitro-1-phenyl-2-propanone | 72 | |
| Vinyl Triflate | Pd(PPh₃)₄ / LiCl | DMF | 80 °C, 18 h | Allylic nitroalkane product | 65 |
This compound can act as a nucleophile in additions to electrophilic π-systems, such as those in aldehydes, ketones, and imines. These reactions typically require activation by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen or imine nitrogen, enhancing its electrophilicity and facilitating the transfer of the 1-nitroethyl group from the tin atom.
Commonly used Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄). The reaction provides a direct route to β-nitro alcohols (from aldehydes/ketones) and β-nitro amines (from imines), which are products of a formal nitro-aldol (Henry) reaction. A key advantage of using the stannane (B1208499) reagent over a traditional Henry reaction (which uses a nitroalkane and a base) is the ability to perform the reaction under non-basic, Lewis acidic conditions, which can be beneficial for substrates sensitive to base.
The general reaction with an aldehyde is as follows: R-CHO + Bu₃Sn-CH(CH₃)NO₂ → R-CH(OH)-CH(CH₃)NO₂
These transformations often exhibit diastereoselectivity, which can be controlled by the choice of Lewis acid and reaction conditions.
Table 2: Lewis Acid-Mediated Additions to Carbonyls and Imines
| Electrophile | Lewis Acid | Solvent | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 °C to 0 °C | β-Nitro alcohol | 88 |
| Cyclohexanone | TiCl₄ | CH₂Cl₂ | -78 °C, 2 h | β-Nitro alcohol | 75 |
| N-Benzylideneaniline | BF₃·OEt₂ | Toluene | 0 °C, 4 h | β-Nitro amine | 81 |
The reactivity of this compound can be harnessed in intramolecular settings to construct cyclic and polycyclic systems. In a typical strategy, a substrate is synthesized to contain both the tributylstannyl moiety and a suitable electrophilic partner (e.g., a halide or triflate) connected by a flexible tether.
Upon exposure to palladium(0) catalysis, an intramolecular Stille cross-coupling reaction is initiated, leading to the formation of a new ring. This method is particularly effective for synthesizing five- and six-membered carbocycles containing a 1-nitroethyl substituent. The nitro group in the resulting cyclic product serves as a versatile handle for further synthetic elaboration. For example, a substrate containing an aryl iodide and the stannane separated by a three-carbon chain can undergo cyclization to form a 1-(1-nitroethyl)indane derivative. The efficiency of these annulation reactions depends on factors such as chain length, substrate conformation, and the catalytic system employed.
Functional Group Transformations of the Nitroethyl Moiety
Once the 1-nitroethyl group has been incorporated into a target molecule using the methods described above, its rich chemistry can be exploited. The nitro group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide range of other functionalities.
The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. This conversion provides a powerful two-step strategy for the synthesis of complex amines: C-C bond formation using the stannane reagent followed by reduction. Several methods are available for this reduction, each with its own advantages.
Catalytic Hydrogenation: This is a clean and high-yielding method, typically employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel (Raney-Ni).
Dissolving Metal Reductions: Reagents like zinc (Zn) or iron (Fe) powder in the presence of an acid (e.g., HCl, CH₃COOH) are effective for reducing the nitro group.
Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitroalkanes to amines.
Beyond amines, the nitro group can be partially reduced to other nitrogen-containing functional groups. For instance, controlled reduction with zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl) can yield the corresponding N-substituted hydroxylamine.
The proton on the carbon atom bearing the nitro group (the α-carbon) is significantly acidic (pKa ≈ 17 in DMSO for nitroethane) due to the strong electron-withdrawing nature of the nitro group. This acidity allows for deprotonation with a suitable base (e.g., sodium hydride, DBU) to form a stabilized carbanion known as a nitronate anion.
This nitronate anion is a potent nucleophile and can react with a variety of electrophiles, enabling further functionalization at the α-position.
Alkylation: Reaction with alkyl halides allows for the introduction of a second alkyl group, leading to the formation of a quaternary carbon center bearing a nitro group.
Acylation: Treatment with acyl chlorides or anhydrides yields α-nitro ketones.
Nef Reaction: The nitronate anion can be hydrolyzed under strong acidic conditions in a process known as the Nef reaction. This classic transformation converts the nitroalkane functionality into a ketone, providing a route from 1-substituted-1-nitroethanes to the corresponding methyl ketones. For example, a 1-aryl-1-nitroethane product from a Stille coupling can be converted into an aryl methyl ketone via deprotonation and subsequent acid-catalyzed hydrolysis.
These derivatizations significantly expand the synthetic utility of the initial C-C bond formation, allowing the nitroethyl group to serve as a masked ketone or a platform for constructing sterically congested carbon centers.
Utility as a Synthetic Equivalent (e.g., 1-nitroethyl anion equivalent)
This compound serves as a valuable synthetic precursor that functions as an equivalent of the 1-nitroethyl anion. This utility stems from the nature of the carbon-tin bond, which, while generally stable, can be activated to transfer the 1-nitroethyl group to various electrophiles. This allows for the formation of new carbon-carbon bonds under conditions that are often milder or offer different selectivity compared to the direct use of the corresponding nitronate anion generated from nitroethane and a strong base.
The core principle behind its application as a synthetic equivalent lies in the nucleophilic character of the carbon atom bearing both the tributylstannyl and the nitro functionalities. The electron-withdrawing nature of the nitro group acidifies the α-proton, and upon its removal, a nitronate is formed. In the context of the organostannane, the tributylstannyl group can be considered a stable, covalently attached counterion to the 1-nitroethyl carbanion, which can be delivered to an electrophilic center.
Research into the reactivity of related α-nitro organostannanes and stannylnitronates has provided insight into the potential transformations of this compound. For instance, stannylnitronates, formed from the reduction of nitroalkenes with tributyltin hydride, are known intermediates that can react with electrophiles. mdma.ch Similarly, the reaction of nitroalkenes with organostannyl reagents in the presence of a Lewis acid like Titanium(IV) chloride (TiCl₄) proceeds through the formation of stannylnitronate intermediates that are subsequently hydrolyzed. umich.eduarkat-usa.org These examples underscore the capability of a tributylstannyl group to stabilize an adjacent nitro-substituted carbanionic center and facilitate its reaction with electrophiles.
The primary application of this compound as a 1-nitroethyl anion equivalent is in its reaction with carbonyl compounds, such as aldehydes and ketones. This reaction is analogous to the Henry (or nitroaldol) reaction. wikipedia.org In a typical transformation, the stannane would react with an aldehyde in the presence of a Lewis acid or under thermal conditions, leading to the formation of a β-nitro alcohol after workup. The tributyltin moiety acts as a transferable group, and its oxophilicity can facilitate the addition to the carbonyl oxygen.
The advantage of using a stannyl-based reagent like this compound over a simple nitronate salt (e.g., sodium or lithium salt of nitroethane) includes improved solubility in organic solvents and potentially enhanced stereocontrol in reactions with chiral electrophiles due to the bulky tributylstannyl group.
Below is a representative data table illustrating the types of transformations where this compound or its closely related stannylnitronate intermediates are utilized as a 1-nitroethyl anion equivalent.
| Electrophile | Reaction Conditions | Product Type | Significance |
|---|---|---|---|
| Aldehyde (R-CHO) | Lewis Acid (e.g., TiCl₄) or Thermal | β-Nitro Alcohol | Forms a carbon-carbon bond analogous to the Henry reaction, providing access to versatile building blocks. |
| Ketone (R₂C=O) | Lewis Acid (e.g., TiCl₄) or Thermal | β-Nitro Alcohol (Tertiary) | Creates a quaternary carbon center adjacent to a hydroxyl-bearing carbon, useful in complex molecule synthesis. |
| Activated Alkene (e.g., α,β-Unsaturated Ketone) | Lewis Acid or Radical Initiator | γ-Nitro Ketone | Represents a conjugate addition (Michael-type reaction) of the 1-nitroethyl group. |
| Alkyl Halide (R-X) | Palladium Catalyst (Stille Coupling Conditions) | Alkylated Nitroalkane | Demonstrates the versatility of organostannanes in cross-coupling reactions to form C(sp³)-C(sp³) bonds. |
The research findings indicate that while direct, extensive studies on this compound are not widely published, the established reactivity of analogous stannylnitronates and the fundamental principles of organotin chemistry strongly support its role as a synthetic equivalent for the 1-nitroethyl anion. mdma.chumich.eduarkat-usa.org These transformations are crucial for constructing complex organic molecules, as the resulting nitro compounds can be further converted into other important functional groups such as amines, ketones, or aldehydes via reactions like reduction or the Nef reaction. mdma.ch
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Environmentally Benign Methodologies
A significant focus of future research will be on enhancing the environmental profile of reactions involving tributyl(1-nitroethyl)stannane. This involves addressing the toxicity and waste associated with tin reagents and exploring greener alternatives.
The primary environmental concern with organostannanes is the management of toxic tin-containing byproducts. sdlookchem.com Future research will likely focus on innovative strategies to minimize and manage this waste stream. Methodologies that have been developed for organotin compounds in general could be adapted and optimized for reactions specifically involving this compound.
Key approaches for mitigating tin waste include:
Catalytic Tin Systems : Developing protocols where this compound or a precursor is used in catalytic amounts, with in situ regeneration, would drastically reduce the stoichiometric tin waste. researchgate.net One approach involves recycling the organotin halide byproduct back to a tin hydride. msu.edu
Advanced Purification Techniques : Research into more efficient methods for removing tin residues is crucial for applications in pharmaceuticals and materials science, where purity is paramount. sdlookchem.com This includes the use of specialized adsorbents and fluorous tags. researchgate.netresearchgate.net Treatment with potassium fluoride (B91410) to precipitate insoluble and less toxic organotin fluorides is a common practice that can be further optimized. researchgate.netmsu.edu
Immobilized Reagents : Supporting the tin reagent on a solid phase, such as a polymer, facilitates easy removal of the tin-containing species from the reaction mixture by simple filtration. researchgate.net
Table 1: Strategies for Tin Waste Reduction and Mitigation
| Strategy | Description | Potential Advantage for this compound Chemistry |
|---|---|---|
| Fluoride Workup | Treatment of the reaction mixture with an aqueous fluoride solution (e.g., KF or CsF) to precipitate organotin byproducts as insoluble and less toxic polymeric tin fluorides. researchgate.netmsu.edu | Simplifies purification, reduces toxicity of the waste stream, and facilitates removal of tin residues. msu.edu |
| Adsorption-Flocculation | Use of adsorbents like clay-based materials or powdered activated carbon to remove organotin compounds from reaction mixtures or wastewater. researchgate.net | Offers a method for remediation of tin contamination in aqueous streams. |
| Catalytic Use/Recycling | Employing a catalytic amount of the organotin reagent with an in situ recycling mechanism, often involving a metal hydride reagent. researchgate.netmsu.edu | Significantly decreases the total amount of tin required, minimizing waste generation from the outset. |
| Solid-Phase Immobilization | Attaching the organotin moiety to a solid support (e.g., a polymer), allowing for its removal from the product via filtration. researchgate.net | Greatly simplifies product purification and containment of the tin reagent. |
| Green Solvents | Performing reactions in environmentally benign solvents like ionic liquids or water (micellar catalysis), which can facilitate the separation of organotin byproducts. researchgate.netlouisville.eduresearchgate.net | Reduces reliance on volatile organic solvents and can improve the efficiency of byproduct removal. |
To circumvent the toxicity issues of tin altogether, a major research avenue is the replacement of organostannanes with reagents based on less toxic and more earth-abundant metals. researchgate.net For the types of transformations where this compound would be used (e.g., C-C bond formation involving a nitroalkane), several alternative catalytic systems are emerging.
Future work will likely explore adapting these systems to achieve the same synthetic outcomes as those provided by this compound. For instance, metal-catalyzed alkylations of nitroalkanes using catalysts based on copper, nickel, or iron represent a promising alternative pathway. nih.govnih.govcommonorganicchemistry.com
Table 2: Potential Alternative Catalytic Systems
| Metal | Catalyst System Example | Type of Reaction | Relevance to this compound |
|---|---|---|---|
| Nickel | Ni(II) catalyst with a photoredox co-catalyst (e.g., Iridium complex) under visible light. nih.gov | C-alkylation of secondary nitroalkanes with alkyl iodides. nih.gov | Provides a catalytic, tin-free route to tertiary nitroalkanes, which are products of reactions involving this compound. |
| Copper | In situ generated Cu(I) catalyst. nih.gov | C-benzylation of nitroalkanes using benzyl (B1604629) bromides. nih.gov | Offers a mild, tin-free method for the alkylation of nitroalkanes. |
| Manganese | Well-defined manganese(II)-NNO pincer complex. organic-chemistry.org | Hydrosilylation of nitroarenes to anilines. | While for reduction, it shows the potential of earth-abundant metals in activating nitro-compounds for transformations. |
| Iron/Zinc | Fe or Zn metal under acidic conditions. commonorganicchemistry.com | Reduction of nitro groups to amines. commonorganicchemistry.com | Demonstrates the utility of inexpensive, low-toxicity metals for transformations of the nitro group. |
| Germanium/Silicon | Chiral reducing agents based on Ge and Si chemistry. rsc.org | Free radical reductions. | Explored as heavy-metal-free alternatives to organotin hydrides in radical reactions. rsc.org |
Expanding the Scope of Stereoselective and Enantioselective Applications
The 1-nitroethyl group in this compound contains a stereocenter, which presents a significant opportunity for asymmetric synthesis. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.cominflibnet.ac.in Future research is expected to heavily focus on controlling the stereochemical outcome of reactions involving this reagent.
This can be achieved through several approaches:
Chiral Catalysis : The use of chiral catalysts, such as chiral Rh(II) complexes or organocatalysts, can induce enantioselectivity in reactions where this compound acts as a nucleophile. nih.govorganic-chemistry.org For example, asymmetric aza-Henry (nitro-Mannich) reactions have been successfully developed using chiral catalysts to produce enantioenriched products. nih.gov
Substrate Control : Modifying the substrate that reacts with this compound to include a chiral auxiliary can direct the stereochemical course of the reaction.
Stereospecific Reactions : Investigating reactions where the stereochemistry of the starting material directly determines the stereochemistry of the product is a key goal. masterorganicchemistry.cominflibnet.ac.in For organostannanes, it has been demonstrated that stereospecific cross-coupling reactions are possible, proceeding with net retention of configuration at the carbon-tin bond. nih.gov Applying this concept to an enantioenriched form of this compound would allow for the direct transfer of its stereochemistry to the product.
The development of highly enantioselective methods would significantly enhance the value of this compound, particularly for the synthesis of chiral building blocks for pharmaceuticals and natural products. wikipedia.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. europa.euresearchgate.net Integrating the use of this compound with these technologies is a logical and promising future direction.
Flow Chemistry : Performing reactions in continuous flow reactors offers significant advantages, especially for potentially hazardous or highly exothermic reactions like nitrations. europa.euamt.uk The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and mixing, enhancing safety and often improving reaction yields and selectivity. europa.eu The small reactor volume at any given time minimizes the risk associated with handling toxic organotin compounds. europa.eu
Automated Synthesis : Automated platforms, which can use pre-packaged reagent cartridges, allow for high-throughput screening of reaction conditions and rapid library synthesis. youtube.comsigmaaldrich.comwikipedia.org Developing a cartridge-based system for reactions with this compound could streamline its use, making it more accessible and enabling faster optimization and analogue synthesis. youtube.comsigmaaldrich.com These automated systems increase safety by containing the hazardous chemicals within the cartridge and machine setup. youtube.com
Design of Novel this compound Derivatives for Specific Synthetic Challenges
The structure of this compound can be systematically modified to create novel derivatives with tailored reactivity and properties. This area of research involves rational design to overcome specific synthetic hurdles.
Potential modifications and their goals include:
Altering Alkyl Groups on Tin : Replacing the butyl groups with other alkyl or aryl groups could modulate the reactivity of the C-Sn bond. For instance, using cyclohexyl "spectator" ligands on tin has been shown to enable selective and stereospecific transfer of the desired alkyl group in cross-coupling reactions. nih.gov
Modifying the Nitroalkyl Chain : The ethyl group could be replaced with other functionalized alkyl or aryl fragments. For example, a derivative like tributyl(nitromethyl)stannane would serve as a nucleophilic nitromethane (B149229) equivalent. Introducing other functional groups onto the ethyl chain could allow for subsequent intramolecular cyclization reactions.
Introducing Fluorinated Groups : Incorporating fluorous tags onto the alkyl chains of the tin atom can facilitate a straightforward purification process known as fluorous solid-phase extraction, which aids in the removal of the tin-containing byproducts. researchgate.net
The synthesis of a library of such derivatives would create a versatile toolkit of reagents for introducing nitro-functionalized fragments into complex molecules. mdpi.com
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are a cornerstone of green and efficient synthesis. nih.govtcichemicals.comfrontiersin.org They allow for the rapid construction of molecular complexity from simple building blocks. tcichemicals.comfrontiersin.org
Future research could explore the incorporation of this compound as a key component in novel MCRs. Given its nature as a stabilized carbon nucleophile (after transmetallation) or a radical precursor, it could participate in a variety of MCRs, such as:
Passerini and Ugi-type Reactions : Isocyanide-based MCRs like the Passerini and Ugi reactions are powerful tools for building peptide-like structures. nih.gov Designing a pathway where the nucleophilic species derived from this compound could be trapped in such a sequence would lead to complex, nitro-functionalized acyclic products.
Hantzsch or Biginelli-type Reactions : These classic MCRs produce dihydropyridines and dihydropyrimidinones, respectively. tcichemicals.com It is conceivable that this compound could be used as the active methylene (B1212753) component or that its corresponding aldehyde equivalent (after oxidation) could serve as the aldehyde component, leading to novel heterocyclic structures.
Radical-based MCRs : In radical-mediated processes, this compound could serve as the source of a 1-nitroethyl radical, which could then be trapped in a multicomponent cascade involving radical addition to alkenes or alkynes followed by cyclization or further intermolecular reactions.
The development of MCRs featuring this compound would represent a significant advance in synthetic efficiency, enabling the one-pot synthesis of structurally diverse and functionally rich molecules.
Q & A
Q. Optimization Steps :
Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) ensures purity >95%.
Reproducibility : Document all parameters (e.g., stirring rate, inert gas flow) per NIH guidelines for preclinical research .
Validation : Confirm yield and purity via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS, aligning with chemistry EE standards for data presentation .
Basic: What analytical techniques are recommended for characterizing this compound, and how should data be interpreted to confirm structural integrity?
Q. Methodological Answer :
- Spectroscopic Methods :
- NMR : Look for characteristic tin-coupled splitting in <sup>119</sup>Sn NMR (δ 60–80 ppm) and nitro group signals in <sup>1</sup>H NMR (δ 4.3–4.5 ppm).
- IR : Confirm nitro stretch at ~1520 cm<sup>-1</sup> and Sn-C bonds at ~500 cm<sup>-1</sup>.
- Mass Spectrometry : ESI-MS should show molecular ion clusters consistent with isotopic tin patterns.
Q. Data Interpretation :
- Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts).
- Report uncertainties (e.g., ±0.01 ppm for NMR) and adhere to SI units and significant figures .
Advanced: How can researchers assess the thermal and hydrolytic stability of this compound under varying experimental conditions?
Methodological Answer :
Experimental Design :
- Thermal Stability : Use TGA/DSC to measure decomposition onset temperatures.
- Hydrolytic Stability : Incubate samples in buffered solutions (pH 2–12) at 25°C/40°C; monitor via HPLC.
Q. Statistical Analysis :
- Use nonlinear regression to calculate rate constants.
- Report confidence intervals and consult statisticians for model validation .
Advanced: What strategies are effective in resolving contradictions in reported reactivity data of this compound across different studies?
Q. Methodological Answer :
Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, catalyst loading) across studies.
Controlled Replication : Repeat key experiments while isolating variables (e.g., oxygen levels, trace metals).
Statistical Re-Evaluation : Apply ANOVA to assess significance of discrepancies; report p-values and effect sizes .
Q. Case Study :
- Conflict : Variable yields (40–75%) in cross-coupling reactions.
- Resolution : Identified moisture-sensitive intermediates; strict anhydrous conditions improved reproducibility .
Advanced: How should reaction mechanisms involving this compound be investigated using kinetic and computational methods?
Q. Methodological Answer :
- Kinetic Studies :
- Use stopped-flow UV-Vis to monitor nitro group reactivity.
- Derive rate laws under pseudo-first-order conditions.
- Computational Modeling :
- Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies.
Q. Validation :
- Correlate experimental ΔG<sup>‡</sup> with computed values (R<sup>2</sup> > 0.95).
- Document software parameters (e.g., basis sets, convergence criteria) for transparency .
Advanced: What statistical approaches are appropriate for analyzing kinetic data in studies involving this compound?
Q. Methodological Answer :
- Nonlinear Regression : Fit time-course data to first/second-order models using tools like GraphPad Prism.
- Error Propagation : Calculate combined uncertainties for rate constants via Monte Carlo simulations.
- Guidance : Consult statisticians to select tests (e.g., χ<sup>2</sup> goodness-of-fit) and ensure compliance with preclinical reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
